molecular formula C16H18ClN3O B6645613 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

カタログ番号 B6645613
分子量: 303.78 g/mol
InChIキー: ZHFKWHVVLFSRQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide, also known as ABT-202, is a novel small molecule inhibitor that has been developed for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is a small molecule inhibitor that targets specific enzymes involved in disease pathways. In cancer, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide inhibits PARP-1, which is involved in DNA repair. In Alzheimer's disease, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide inhibits BACE1, which is involved in the production of amyloid beta peptides.
Biochemical and Physiological Effects:
5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to induce cell death in cancer cells by inhibiting PARP-1, leading to the accumulation of DNA damage. In Alzheimer's disease, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to reduce amyloid beta levels in the brain by inhibiting BACE1. 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

実験室実験の利点と制限

One of the advantages of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is its specificity for the targeted enzymes, PARP-1 and BACE1. This allows for a more targeted approach to disease treatment. However, one limitation of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is its potential toxicity to normal cells, which could limit its clinical use.

将来の方向性

There are several potential future directions for the research and development of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide. One direction could be the evaluation of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide in combination with other targeted therapies for cancer treatment. Another direction could be the development of more potent and selective inhibitors of PARP-1 and BACE1. Additionally, the potential use of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide in other diseases such as Parkinson's disease and Huntington's disease could be explored.

合成法

The synthesis of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylpyridine-4-amine to form the amide intermediate. The final step involves the reaction of the amide intermediate with ethylamine and 5-chloro-2-formylbenzoic acid to form 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide.

科学的研究の応用

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. In cancer research, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has shown to be a potent inhibitor of the enzyme PARP-1, which is involved in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage, resulting in cell death. 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs such as temozolomide and cisplatin in cancer cells.
In Alzheimer's disease research, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to inhibit the enzyme BACE1, which is involved in the production of amyloid beta peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 has been shown to reduce amyloid beta levels in the brain, which could potentially slow down the progression of the disease.

特性

IUPAC Name

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-3-19-15-5-4-13(17)8-14(15)16(21)20-10-12-6-7-18-9-11(12)2/h4-9,19H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKWHVVLFSRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(C=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。